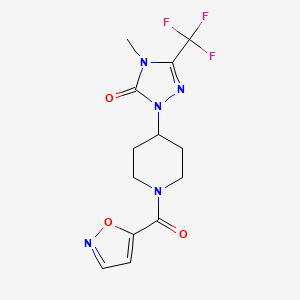
1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(isoxazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C13H14F3N5O3 and its molecular weight is 345.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown the synthesis of novel compounds involving isoxazole and triazole moieties that exhibit significant antimicrobial activity against various microorganisms. For instance, a study detailed the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating good antimicrobial activity against bacteria and fungi (Suresh, Lavanya, & Rao, 2016). Similarly, another study focused on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives found these compounds to have strong antimicrobial properties, highlighting the role of piperidine or pyrrolidine rings in enhancing activity (Krolenko, Vlasov, & Zhuravel, 2016).
Chemical Reactions and Compound Synthesis
The reactivity and synthesis of isoxazole-based compounds have been explored, showing the versatility of these heterocycles in chemical reactions. For example, reactions involving 5-aryl-2,3-dimethylisoxazolium salts with aromatic aldehydes in the presence of piperidine have been studied, indicating the influence of aldehyde structure on the reactivity of isoxazolium salts (Alberola et al., 1993). Additionally, the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine rings, underline the potential of these compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Drug Design and Pharmacological Evaluation
In the field of drug design, compounds with isoxazole and triazole rings have been evaluated for their potential as antimicrobial agents. The study by Suresh, Lavanya, & Rao (2016) on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives illustrates the process of synthesizing novel compounds and assessing their biological activities against a range of pathogens (Suresh, Lavanya, & Rao, 2016).
Mécanisme D'action
Target of action
Compounds with similar structures, such as oxazolines and oxazoles, are important biological scaffolds present within many natural products . They might interact with various biological targets, but the specific targets would depend on the exact structure and properties of the compound.
Propriétés
IUPAC Name |
4-methyl-2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O3/c1-19-11(13(14,15)16)18-21(12(19)23)8-3-6-20(7-4-8)10(22)9-2-5-17-24-9/h2,5,8H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISRANASYQOBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)
![3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihy droimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2700020.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)
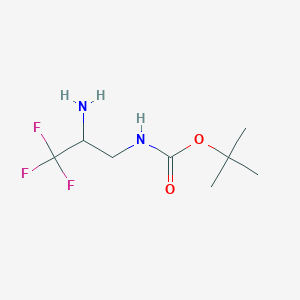

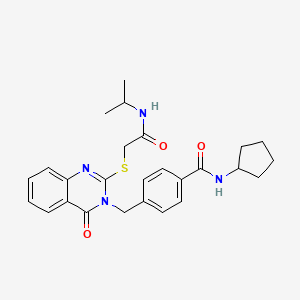
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
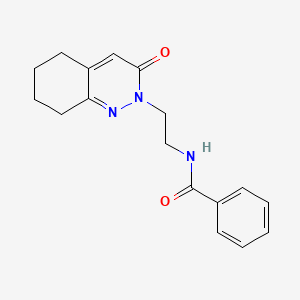
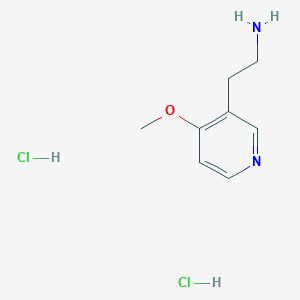

![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)